![molecular formula C16H22O B14509451 3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one CAS No. 63293-36-7](/img/structure/B14509451.png)
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one is an organic compound that belongs to the class of ketones. This compound is characterized by the presence of a butan-2-one moiety attached to a 2,3-dihydro-1H-inden-5-yl group, which is further substituted with a propan-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one can be achieved through several synthetic routes. One common method involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide. This reaction proceeds at room temperature and yields a mixture of products, including the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as sodium hydroxide, can enhance the reaction rate and selectivity towards the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one exerts its effects involves interactions with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Propan-2-yl)sulfanyl]butan-2-one
- 3-[(Propan-2-yl)sulfanyl]methylbut-3-en-2-one
- 4-[(Propan-2-yl)sulfanyl]-3-[(Propan-2-yl)sulfanyl]methylbutan-2-one
Uniqueness
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to industrial production.
Properties
CAS No. |
63293-36-7 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)butan-2-one |
InChI |
InChI=1S/C16H22O/c1-10(2)15-8-14-6-5-13(7-16(14)9-15)11(3)12(4)17/h5-7,10-11,15H,8-9H2,1-4H3 |
InChI Key |
CZPJRJOMFYIBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


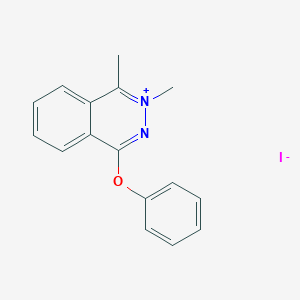


![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
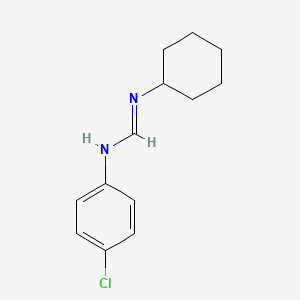
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
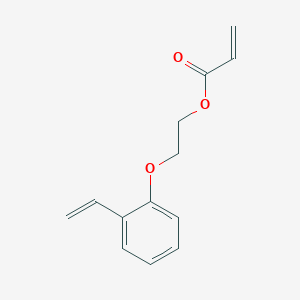
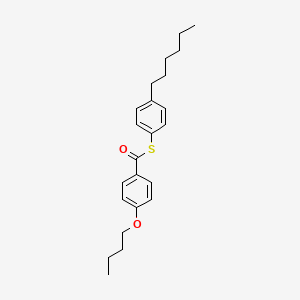
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
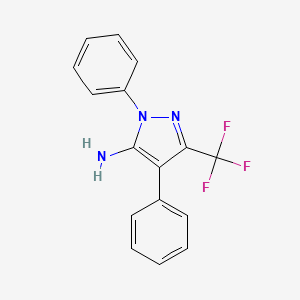
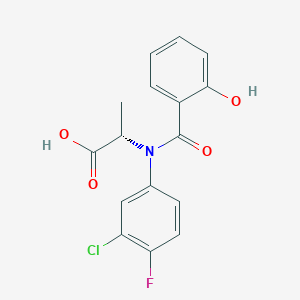
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)

![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
